6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine
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Overview
Description
6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group at the 6-position and two trifluoromethyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Thienylpyrimidine: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
2,4-Bis(trifluoromethyl)pyrimidine:
Thioxopyrimidines: Contain a sulfur atom in the pyrimidine ring, leading to different biological activities.
Uniqueness
6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine is unique due to the combination of the thienyl group and the trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H4F6N2S |
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Molecular Weight |
298.21 g/mol |
IUPAC Name |
4-thiophen-2-yl-2,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H4F6N2S/c11-9(12,13)7-4-5(6-2-1-3-19-6)17-8(18-7)10(14,15)16/h1-4H |
InChI Key |
MIXAWDWSEXAZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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